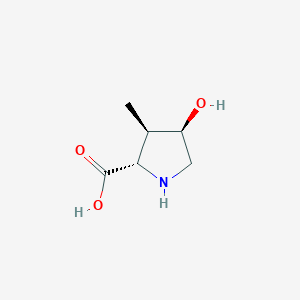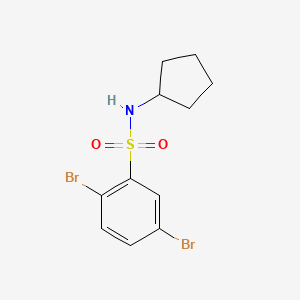
(3R,4R)-4-hydroxy-3-methyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-hydroxy-3-methyl-L-proline is a stereoisomer of hydroxyproline, an amino acid derivative commonly found in collagen This compound is characterized by the presence of a hydroxyl group at the fourth carbon and a methyl group at the third carbon in the L-proline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-hydroxy-3-methyl-L-proline can be achieved through several methods. One practical large-scale synthesis involves a 1,3-dipolar cycloaddition reaction. This method uses (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam as the dipolarophile and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as the achiral ylide precursor . The overall yield of this synthesis is approximately 51%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, are likely applied.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-4-hydroxy-3-methyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-hydroxy-3-methyl-L-proline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to collagen structure and function, given its similarity to hydroxyproline.
Industry: It may be used in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of (3R,4R)-4-hydroxy-3-methyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it can act on purine nucleoside phosphorylase, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-4-hydroxy-3-methyl-L-proline
- (3S,4R)-4-hydroxy-3-methyl-L-proline
- (3S,4S)-4-hydroxy-3-methyl-L-proline
Uniqueness
(3R,4R)-4-hydroxy-3-methyl-L-proline is unique due to its specific stereochemistry, which influences its biochemical properties and interactions. The presence of both hydroxyl and methyl groups in the L-proline structure enhances its stability and reactivity compared to other stereoisomers .
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-4(8)2-7-5(3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1 |
InChI-Schlüssel |
OKDDZUAFBARWMD-YUPRTTJUSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CN[C@@H]1C(=O)O)O |
Kanonische SMILES |
CC1C(CNC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)


![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)


![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)

![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)


![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)
